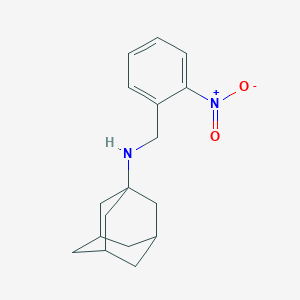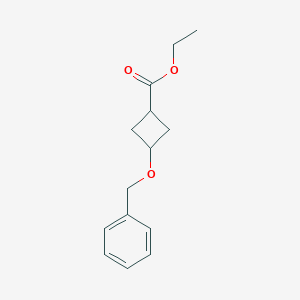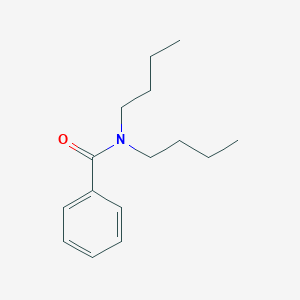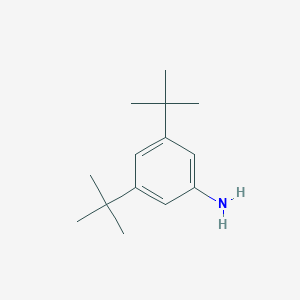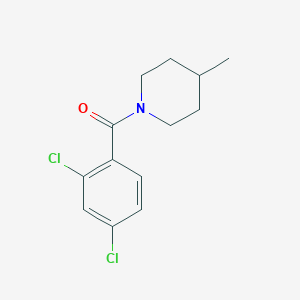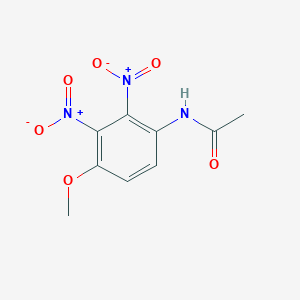![molecular formula C11H15NO2S B181213 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 123018-23-5](/img/structure/B181213.png)
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Übersicht
Beschreibung
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (MTBD) is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure and has been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the function of certain receptors in the brain. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to increase the levels of certain neurotransmitters such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.
Biochemische Und Physiologische Effekte
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to increase the levels of certain neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. However, there are also some limitations to its use. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the investigation of its potential applications in the treatment of mental disorders such as depression and anxiety. Additionally, more research is needed to determine the safety and efficacy of 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine in humans, particularly in clinical trials.
Wissenschaftliche Forschungsanwendungen
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory activities. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to exhibit antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mental disorders.
Eigenschaften
CAS-Nummer |
123018-23-5 |
|---|---|
Produktname |
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)11-3-2-9-4-6-12-7-5-10(9)8-11/h2-3,8,12H,4-7H2,1H3 |
InChI-Schlüssel |
LSIWGVDWJZZPPD-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1 |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1 |
Synonyme |
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

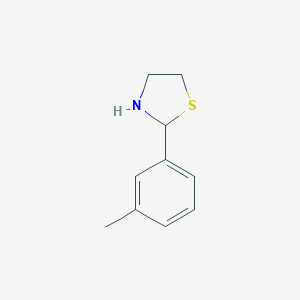
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
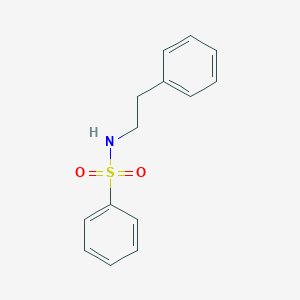
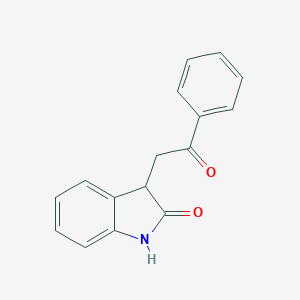

![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)

